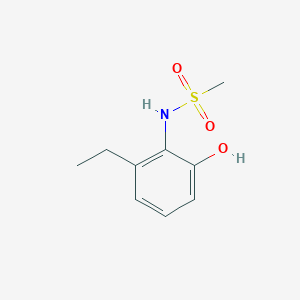
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid: is a chiral amino acid derivative that contains an imidazole ring. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine.
Protection of Functional Groups: The amino and carboxyl groups of L-histidine are protected using suitable protecting groups to prevent unwanted side reactions.
Alkylation: The protected histidine undergoes alkylation at the alpha carbon to introduce the methyl group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the imidazole ring can yield imidazolidine derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Plays a role in enzyme catalysis and protein structure studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: The compound can bind to receptors, influencing signal transduction pathways and cellular responses.
Pathways Involved: It affects pathways related to inflammation, microbial growth, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole: A simple heterocyclic compound that forms the core structure of the imidazole ring.
Histamine: A biogenic amine derived from histidine, involved in immune responses.
Uniqueness
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-7(8,6(11)12)2-5-3-9-4-10-5/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 |
Clave InChI |
HRRYYCWYCMJNGA-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@](CC1=CN=CN1)(C(=O)O)N |
SMILES canónico |
CC(CC1=CN=CN1)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


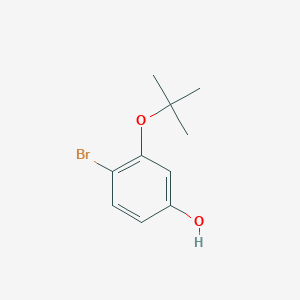
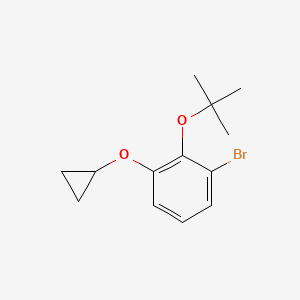

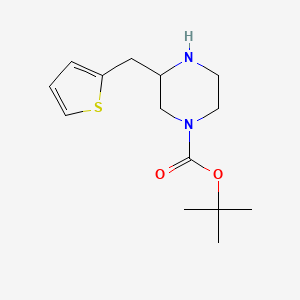
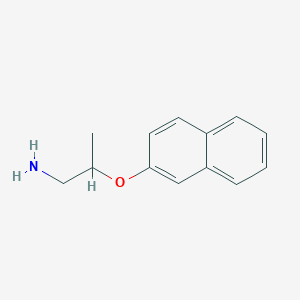


![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
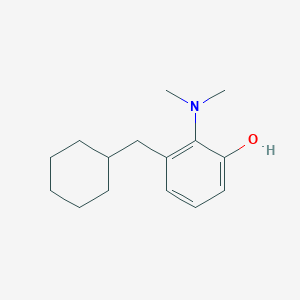
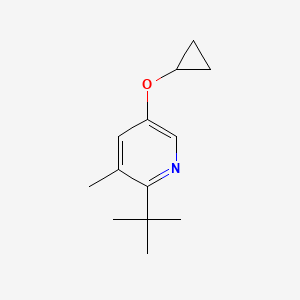

![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
